molecular formula C7H11ClN2O2 B14875409 methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride CAS No. 942204-70-8

methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride

Cat. No.: B14875409
CAS No.: 942204-70-8
M. Wt: 190.63 g/mol
InChI Key: XBLBHEFKLNCIRN-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride can be compared with other pyrazole derivatives such as:

  • Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetate

Uniqueness:

  • Structural Differences: The presence of different substituents on the pyrazole ring can significantly alter the compound’s chemical and biological properties.
  • Reactivity: Variations in reactivity due to different substituents can lead to diverse applications and mechanisms of action.

Properties

CAS No.

942204-70-8

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

methyl 2-(4-methyl-1H-pyrazol-5-yl)acetate;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-4-8-9-6(5)3-7(10)11-2;/h4H,3H2,1-2H3,(H,8,9);1H

InChI Key

XBLBHEFKLNCIRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)CC(=O)OC.Cl

Origin of Product

United States

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